molecular formula C10H11ClO3S B12843768 4-(But-2-en-1-yloxy)benzenesulfonyl chloride

4-(But-2-en-1-yloxy)benzenesulfonyl chloride

Cat. No.: B12843768
M. Wt: 246.71 g/mol
InChI Key: MEAALFJVXWYQLF-NSCUHMNNSA-N
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Description

4-(But-2-en-1-yloxy)benzenesulfonyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl chloride group attached to a but-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-2-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran

    Catalysts: Bases such as pyridine, triethylamine

Major Products

    Sulfonamides: Formed from reactions with amines

    Sulfonate Esters: Formed from reactions with alcohols

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-2-en-1-yloxy)benzenesulfonyl chloride is unique due to the presence of the but-2-en-1-yloxy group, which can impart additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired .

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

4-[(E)-but-2-enoxy]benzenesulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2-7H,8H2,1H3/b3-2+

InChI Key

MEAALFJVXWYQLF-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=CC=C(C=C1)S(=O)(=O)Cl

Canonical SMILES

CC=CCOC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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